

An In-depth Technical Guide to 2-Hydroxyethyl Tosylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyethyl 4-methylbenzenesulfonate

Cat. No.: B1347326

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-hydroxyethyl tosylate. This versatile bifunctional molecule serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Diagrams illustrating key chemical processes are included to facilitate a deeper understanding of its reactivity and utility.

Core Physical and Chemical Properties

2-Hydroxyethyl tosylate, also known as ethylene glycol monotosylate or 2-(tosyloxy)ethanol, is a stable yet reactive compound that features both a hydroxyl group and a tosylate leaving group. This unique structure allows for sequential chemical modifications, making it a valuable building block in multi-step syntheses.

Physical Properties

The physical characteristics of 2-hydroxyethyl tosylate are summarized in the table below. It is important to note that there are some discrepancies in the reported melting point, with some

sources indicating a solid form at room temperature and others describing it as a liquid or semi-solid. This variation may be attributed to the purity of the substance.

Property	Value	Source
CAS Number	42772-85-0	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₉ H ₁₂ O ₄ S	[1] [2] [4] [6]
Molecular Weight	216.26 g/mol	[1] [2] [6] [7]
Appearance	Colorless to yellow liquid, semi-solid, or solid	[4]
Boiling Point	376.8 ± 25.0 °C at 760 mmHg	[1] [2]
Melting Point	135-136 °C	[1] [2]
Density	1.278 - 1.288 g/cm ³	[1] [2]

Chemical Properties

The chemical behavior of 2-hydroxyethyl tosylate is dictated by its two primary functional groups: the hydroxyl group and the tosylate group.

Property	Description
Reactivity	The tosylate group is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. The hydroxyl group can be further functionalized, for example, through esterification, etherification, or conversion to other functional groups.
Stability	2-Hydroxyethyl tosylate is generally stable under neutral and acidic conditions but will react with strong bases and nucleophiles.
Solubility	Information on solubility is not readily available in the searched literature, but its structure suggests probable solubility in a range of polar organic solvents.

Synthesis and Experimental Protocols

The synthesis of 2-hydroxyethyl tosylate typically involves the selective monotosylation of ethylene glycol. This can be challenging due to the potential for the formation of the ditosylated byproduct. Several methods have been developed to achieve high selectivity for the desired mono-substituted product.

General Experimental Protocol for Selective Monotosylation of Ethylene Glycol

This protocol is a generalized procedure based on common methods for the tosylation of diols.

Materials:

- Ethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (or another suitable base like triethylamine)

- Dichloromethane (DCM) or other suitable solvent
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO₃), aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in an excess of a suitable solvent like dichloromethane.
- Cool the solution in an ice bath to 0 °C.
- Slowly add the base (e.g., pyridine or triethylamine) to the solution.
- In a separate container, dissolve p-toluenesulfonyl chloride in the same solvent.
- Add the p-toluenesulfonyl chloride solution dropwise to the cooled ethylene glycol solution over a period of time to control the reaction temperature.
- After the addition is complete, allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).^[8]
- Upon completion, quench the reaction by adding cold water.
- Transfer the mixture to a separatory funnel and wash sequentially with cold dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.^{[9][10]}

A visual representation of the synthesis workflow is provided below.

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of 2-hydroxyethyl tosylate.

Chemical Reactivity and Applications

The primary utility of 2-hydroxyethyl tosylate stems from the excellent leaving group ability of the tosylate moiety, which facilitates a wide range of nucleophilic substitution reactions. This reactivity is central to its application as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Nucleophilic Substitution Reactions

2-Hydroxyethyl tosylate readily undergoes S_N2 reactions with a variety of nucleophiles. The backside attack of the nucleophile on the carbon atom bearing the tosylate group leads to inversion of stereochemistry if the carbon is a chiral center (which is not the case for this specific molecule).^[11]

Common nucleophiles that react with 2-hydroxyethyl tosylate include:

- Azides (N₃⁻): To introduce an azide group, which can be further reduced to an amine or used in click chemistry.
- Halides (Cl⁻, Br⁻, I⁻): To form 2-haloethanols.
- Cyanides (CN⁻): To introduce a nitrile group, a versatile precursor for carboxylic acids, amines, and other functionalities.
- Alkoxides (RO⁻): To form ethers.
- Thiolates (RS⁻): To form thioethers.
- Amines (RNH₂, R₂NH, R₃N): To form substituted amino alcohols.

The general mechanism for the S_n2 reaction of 2-hydroxyethyl tosylate is depicted below.

General mechanism of an S_n2 reaction with 2-hydroxyethyl tosylate.

Applications in Drug Development

2-Hydroxyethyl tosylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for the introduction of an ethylene glycol spacer with a reactive handle for further elaboration. For instance, it is listed as an impurity of Dyphylline, a xanthine derivative used as a bronchodilator.[\[1\]](#)[\[2\]](#) This suggests its potential use in the synthesis of related pharmaceutical structures.

The hydroxyl group can be protected, allowing for selective reaction at the tosylated carbon, or it can be reacted first, followed by displacement of the tosylate. This versatility makes it a valuable tool for medicinal chemists in the construction of complex drug molecules.

Spectral Data

Detailed, publicly available spectral data for 2-hydroxyethyl tosylate (CAS 42772-85-0) is limited. However, based on its structure, the following characteristic signals can be predicted.

Predicted ¹H NMR Spectral Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Ar-CH ₃	~2.4	Singlet	3H
Ar-H	7.3-7.8	Two Doublets	4H
TsO-CH ₂ -	~4.2	Triplet	2H
-CH ₂ -OH	~3.8	Triplet	2H
-OH	Variable	Singlet (broad)	1H

Predicted ¹³C NMR Spectral Data

Carbon	Chemical Shift (δ , ppm)
CH ₃	~21
Ar-C	~127-130, ~133, ~145
TsO-CH ₂ -	~70
-CH ₂ -OH	~60

Predicted IR Spectral Data

Functional Group	Wavenumber (cm ⁻¹)	Appearance
O-H stretch (alcohol)	3500-3200	Broad
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (aliphatic)	3000-2850	Medium-Strong
C=C stretch (aromatic)	1600-1450	Medium
S=O stretch (sulfonate)	1370-1350 and 1190-1170	Strong
C-O stretch (alcohol)	1200-1000	Strong
C-O stretch (ester)	1200-1000	Strong

Conclusion

2-Hydroxyethyl tosylate is a valuable and versatile bifunctional intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitution at the tosylated position while retaining a modifiable hydroxyl group makes it a powerful tool for the construction of complex molecules, particularly in the field of drug development. The synthetic methods for its preparation, focusing on the selective monotosylation of ethylene glycol, are well-established, providing a reliable route to this important building block. A thorough understanding of its physical and chemical properties is essential for its effective application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. bocsci.com [bocsci.com]
- 3. 2-hydroxyethyl 4-methylbenzenesulfonate | CAS#:42772-85-0 | Chemsoc [chemsoc.com]
- 4. 42772-85-0|2-Hydroxyethyl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]
- 5. CAS 42772-85-0 | Sigma-Aldrich [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-((4-Methylbenzenesulfonyl)oxy)ethan-1-ol | C9H12O4S | CID 249155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. jchemlett.com [jchemlett.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxyethyl Tosylate: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347326#physical-and-chemical-properties-of-2-hydroxyethyl-tosylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com